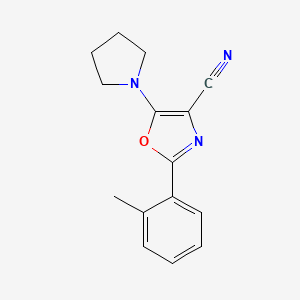![molecular formula C19H28N4O3 B5703382 N-(4-methoxyphenyl)-2-[4-(1-piperidinylcarbonyl)-1-piperazinyl]acetamide](/img/structure/B5703382.png)
N-(4-methoxyphenyl)-2-[4-(1-piperidinylcarbonyl)-1-piperazinyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methoxyphenyl)-2-[4-(1-piperidinylcarbonyl)-1-piperazinyl]acetamide, commonly known as MPPI, is a synthetic compound that has shown potential in various scientific research applications. MPPI is a piperazine derivative that has been synthesized and studied for its pharmacological properties.
Wirkmechanismus
The mechanism of action of MPPI is not fully understood, but it is believed to act as a selective dopamine D3 receptor antagonist. By blocking the dopamine D3 receptor, MPPI may reduce the reinforcing effects of drugs of abuse, making it a potential treatment for addiction.
Biochemical and Physiological Effects
MPPI has been shown to have a number of biochemical and physiological effects. In animal studies, MPPI has been shown to reduce the reinforcing effects of drugs of abuse, such as cocaine and methamphetamine. MPPI has also been shown to reduce the activity of the mesolimbic dopamine system, which is involved in the reward pathway of the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using MPPI in lab experiments is its selectivity for the dopamine D3 receptor. This allows researchers to study the specific effects of blocking this receptor, without affecting other receptors in the brain. However, one of the limitations of using MPPI is its relatively low potency, which may require higher doses to achieve the desired effects.
Zukünftige Richtungen
There are a number of future directions for research on MPPI. One area of research could be to further investigate the mechanism of action of MPPI, and how it interacts with other receptors in the brain. Another area of research could be to study the potential use of MPPI in the treatment of other disorders, such as depression or anxiety. Additionally, research could be done to develop more potent analogs of MPPI, which could be more effective in lab experiments.
Conclusion
In conclusion, N-(4-methoxyphenyl)-2-[4-(1-piperidinylcarbonyl)-1-piperazinyl]acetamide, or MPPI, is a synthetic compound that has shown potential in various scientific research applications. MPPI has been studied for its potential use in the treatment of drug addiction, as well as its potential as a selective dopamine D3 receptor antagonist. Although there are limitations to using MPPI in lab experiments, there are a number of future directions for research on this compound.
Synthesemethoden
The synthesis of MPPI involves the reaction of 4-methoxyphenylacetic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with piperazine to form the amide. The amide is then reacted with piperidine-1-carbonyl chloride to form the final product, MPPI.
Wissenschaftliche Forschungsanwendungen
MPPI has been studied for its potential use in various scientific research applications. One of the main areas of research has been in the field of neuroscience, where MPPI has shown potential as a selective dopamine D3 receptor antagonist. MPPI has also been studied for its potential use in the treatment of drug addiction, as it has been shown to reduce the reinforcing effects of drugs of abuse.
Eigenschaften
IUPAC Name |
N-(4-methoxyphenyl)-2-[4-(piperidine-1-carbonyl)piperazin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N4O3/c1-26-17-7-5-16(6-8-17)20-18(24)15-21-11-13-23(14-12-21)19(25)22-9-3-2-4-10-22/h5-8H,2-4,9-15H2,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKVUCIICFWMENK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CN2CCN(CC2)C(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxyphenyl)-2-[4-(piperidine-1-carbonyl)piperazin-1-yl]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{[4-(4-hydroxyphenyl)-1,3-thiazol-2-yl]amino}benzenesulfonamide](/img/structure/B5703315.png)
![4-methoxybenzaldehyde [4-(4-chlorophenyl)-5-isothiazolyl]hydrazone](/img/structure/B5703321.png)
![2-methyl-3-(1-naphthyl)-4,5,6,7-tetrahydro-8H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-one](/img/structure/B5703327.png)


![N-{4-[N-(1,3-benzodioxol-5-ylcarbonyl)ethanehydrazonoyl]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B5703345.png)
![N'-[(3,5-dimethylbenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5703348.png)

![ethyl 4-{[(4-fluorophenyl)amino]carbonothioyl}-1-piperazinecarboxylate](/img/structure/B5703360.png)

![ethyl 4-[(2-naphthyloxy)acetyl]-1-piperazinecarboxylate](/img/structure/B5703389.png)

![[(2,8-dimethyl-3-propyl-4-quinolinyl)thio]acetic acid](/img/structure/B5703398.png)